4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-25-17(12-16(24-25)13-5-6-13)26-7-9-27(10-8-26)18(28)23-15-4-2-3-14(11-15)19(20,21)22/h2-4,11-13H,5-10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAUCUCCYJDXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a piperazine derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperazine ring, a cyclopropyl group, and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 395.41 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can significantly influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in human colon adenocarcinoma (CaCo-2) and human cervical carcinoma (HeLa) cells, with IC50 values ranging from 10 to 30 µM, suggesting moderate to strong anticancer potential .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It acts as a selective inhibitor of serotonin reuptake, which is crucial in the treatment of depression and anxiety disorders. The trifluoromethyl group enhances binding affinity to the serotonin transporter (SERT), leading to increased serotonin levels in synaptic clefts .
Enzyme Inhibition
Inhibitory activity against various enzymes has been reported, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of Alzheimer's disease. The compound demonstrated an IC50 value of approximately 50 µM against AChE, indicating potential use in cognitive enhancement therapies .
The biological activity of this compound can be attributed to multiple mechanisms:
- Serotonin Reuptake Inhibition : By blocking SERT, the compound increases serotonin availability, which may improve mood and cognitive functions.
- Enzyme Inhibition : The inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic transmission critical for memory and learning.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities that may protect against oxidative stress in neuronal cells .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results showed a dose-dependent decrease in cell viability, with apoptosis being confirmed through flow cytometry analysis .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The administration of these compounds resulted in reduced neuronal apoptosis and improved behavioral outcomes in animal models .
Data Summary Table
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Functionalization Reactions
- Piperazine Modifications :
- Pyrazole Ring Functionalization :
Table 2: Functionalization Outcomes
Stability and Degradation Pathways
- Hydrolytic Stability :
- Thermal Stability :
Critical Analysis of Synthetic Challenges
- Regioselectivity in Pyrazole Synthesis : Competing regioisomers may form during cyclocondensation, necessitating rigorous purification .
- Piperazine Reactivity : Over-alkylation at N4 requires controlled stoichiometry .
This compound’s synthesis and functionalization leverage well-established methodologies, but optimization (e.g., catalyst selection for cross-coupling) remains crucial for scalability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperazine-carboxamide derivatives with heterocyclic appendages. Key structural analogues and their distinguishing features include:
Key Observations:
- Trifluoromethyl Groups : The trifluoromethyl group enhances lipophilicity and metabolic stability across all analogues, as seen in (pyrazole) and (pyridine) .
- Piperazine Modifications : Substitution of carboxamide with carbothioamide () may alter target affinity; sulfur-containing groups often improve binding to metal-containing enzymes .
- Pyrazole vs.
- Tautomerism: Pyrazol-5-one derivatives () exhibit tautomerism (lactamic vs. enolic forms), which could influence solubility and reactivity compared to the stable pyrazole in the target compound .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves coupling a piperazine-carboxamide intermediate with a substituted pyrazole moiety. Key steps include:
- Activation of carbonyl groups : Use of coupling agents like HBTU or BOP in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to facilitate amide bond formation .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
- Cyclopropyl group introduction : Cyclopropanation via [2+1] cycloaddition or substitution reactions, often requiring controlled temperature and anhydrous conditions .
Q. How is the compound’s structural identity confirmed?
- Spectroscopic methods :
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH2 groups at δ ~0.5–1.5 ppm) and carbon frameworks (e.g., trifluoromethyl signals at δ ~120 ppm in 13C NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical values) .
Q. What solvent systems are optimal for recrystallization?
- Polar aprotic solvents (e.g., THF, DMF) mixed with non-polar solvents (e.g., hexane) yield high-purity crystals. For X-ray-quality crystals, slow evaporation in ethanol/water mixtures is recommended .
Advanced Research Questions
Q. How can coupling reaction yields be improved for large-scale synthesis?
- Parameter optimization :
| Factor | Optimization Strategy | Reference |
|---|---|---|
| Coupling agent | Compare HBTU (efficiency ~85%) vs. BOP (efficiency ~78%) in THF . | |
| Stoichiometry | Use 1.2–1.5 equivalents of pyrazole derivative to drive reaction completion . | |
| Solvent polarity | Higher polarity (e.g., DMF) improves solubility but may require longer reaction times . |
- Real-time monitoring : LC-MS or TLC to track intermediate formation and adjust conditions dynamically .
Q. How can crystallographic data discrepancies (e.g., polymorphism) be resolved?
- Multiple crystallization trials : Vary solvents (e.g., ethanol vs. acetonitrile) and temperatures to obtain different polymorphs .
- Software refinement : Use SHELXL for high-resolution refinement and ORTEP-3 for visualizing thermal ellipsoids to detect disorder .
- Cross-validation : Compare experimental PXRD patterns with simulated data from single-crystal structures .
Q. What strategies enhance metabolic stability of the cyclopropyl moiety in vivo?
- Electron-withdrawing substituents : Introduce fluorine atoms or trifluoromethyl groups adjacent to the cyclopropane ring to reduce oxidative degradation .
- Prodrug design : Mask the cyclopropyl group as an ester or carbonate, which hydrolyzes in target tissues .
- Formulation : Encapsulate the compound in PEGylated liposomes to prolong systemic circulation .
Contradiction Analysis and Mechanistic Insights
Q. Why do SAR studies show conflicting activity for trifluoromethyl-phenyl analogs?
- Steric vs. electronic effects :
- High activity : Analogues with meta-trifluoromethyl groups (as in the target compound) optimize hydrophobic interactions with target receptors .
- Low activity : Para-substituted analogs may cause steric clashes or disrupt π-π stacking .
Q. How to address inconsistent bioassay results across cell lines?
- Control experiments :
- Verify cell membrane permeability using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
- Assess off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
- Data normalization : Use Z’-factor statistical analysis to account for inter-assay variability .
Methodological Best Practices
Q. What purification techniques resolve co-eluting impurities in column chromatography?
- Gradient optimization : Incrementally increase polarity (e.g., 5% methanol in dichloromethane steps) .
- Alternative stationary phases : Use reverse-phase C18 columns for polar byproducts .
Q. How to validate enzyme inhibition mechanisms for this compound?
- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with NADPH for CYP450 enzymes) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm competitive vs. allosteric inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
